Bienvenue dans la boutique en ligne BenchChem!

N-tert-butyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-3-carboxamide

Kinase inhibitor design regioisomer selectivity structure-activity relationship

N-tert-butyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-3-carboxamide (CAS 2640863-94-9; molecular formula C₁₆H₂₃N₅O; MW 301.39 g/mol) belongs to the imidazo[4,5-b]pyridine class—a privileged scaffold in medicinal chemistry owing to its purine-mimetic architecture. The compound features a pyrrolidine-3-carboxamide side chain bearing an N-tert-butyl group directly linked to the 2-position of a 3-methyl-3H-imidazo[4,5-b]pyridine core.

Molecular Formula C16H23N5O
Molecular Weight 301.39 g/mol
CAS No. 2640863-94-9
Cat. No. B6470489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-3-carboxamide
CAS2640863-94-9
Molecular FormulaC16H23N5O
Molecular Weight301.39 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CCN(C1)C2=NC3=C(N2C)N=CC=C3
InChIInChI=1S/C16H23N5O/c1-16(2,3)19-14(22)11-7-9-21(10-11)15-18-12-6-5-8-17-13(12)20(15)4/h5-6,8,11H,7,9-10H2,1-4H3,(H,19,22)
InChIKeyANCRUDIEUWDGCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-butyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-3-carboxamide (CAS 2640863-94-9): Chemical Identity and Class Context for Procurement Decisions


N-tert-butyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-3-carboxamide (CAS 2640863-94-9; molecular formula C₁₆H₂₃N₅O; MW 301.39 g/mol) belongs to the imidazo[4,5-b]pyridine class—a privileged scaffold in medicinal chemistry owing to its purine-mimetic architecture [1]. The compound features a pyrrolidine-3-carboxamide side chain bearing an N-tert-butyl group directly linked to the 2-position of a 3-methyl-3H-imidazo[4,5-b]pyridine core. Imidazo[4,5-b]pyridines have been explored as kinase inhibitors (e.g., Aurora-A, p38 MAPK, Raf), anti-inflammatory agents, and antimicrobials [1]. However, publicly available quantitative biological data for this specific compound remain extremely limited as of the search date; the compound is primarily listed in vendor catalogs as a research chemical without peer-reviewed bioactivity annotations.

Why Imidazo[4,5-b]pyridine Analogs Cannot Substitute for N-tert-butyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-3-carboxamide in Target-Focused Research


Within the imidazo[4,5-b]pyridine chemotype, minor structural variations—including the regioisomeric attachment point of the pyrrolidine-carboxamide side chain, the methylation state of the imidazole ring, and the nature of the N-terminal amide substituent—can profoundly alter kinase selectivity, cellular potency, and ADME properties [1][2]. The target compound differs from closely cataloged analogs (e.g., (3S)-N-tert-butyl-3-(2-methylimidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxamide) by the position of the pyrrolidine attachment (C-2 vs. N-3 of the imidazole ring) and by the presence of a 3-methyl group on the imidazo[4,5-b]pyridine, which eliminates the tautomeric ambiguity present in non-methylated forms [3]. Generically substituting with an off-the-shelf imidazo[4,5-b]pyridine derivative risks mismatched target engagement and irreproducible results.

Quantitative Differentiation Evidence for N-tert-butyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-3-carboxamide vs. Closest Analogs


Regioisomeric Differentiation: C-2 vs. N-3 Pyrrolidine Attachment on the Imidazo[4,5-b]pyridine Core

The target compound carries the pyrrolidine-3-carboxamide substituent at the C-2 position of the 3-methyl-3H-imidazo[4,5-b]pyridine. The closest cataloged analog, (3S)-N-tert-butyl-3-(2-methylimidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxamide [1], places the pyrrolidine at the N-3 position with a carbamate linkage rather than a direct C–N bond. In the imidazo[4,5-b]pyridine kinase inhibitor literature, C-2 substitution is frequently associated with Aurora-A selectivity (e.g., Bavetsias et al., J. Med. Chem. 2013), whereas N-3 substitution commonly targets distinct kinase pockets [2][3]. Although direct head-to-head bioactivity data are unavailable for the target compound, this regioisomeric difference is structurally non-interchangeable for target binding pose predictions.

Kinase inhibitor design regioisomer selectivity structure-activity relationship

Tautomeric Stabilization via N3-Methylation: Comparison with Non-Methylated Imidazo[4,5-b]pyridine Analogs

Non-methylated imidazo[4,5-b]pyridines exist as an equilibrium mixture of three tautomeric forms (1H, 3H, and 4H), which can confound biological assay interpretation and crystal structure determination [1]. The target compound bears a methyl group at the N-3 position of the imidazole ring, locking the tautomeric state and ensuring a single molecular species in solution. By contrast, the database analog N-[(1-isopropyl-2-pyrrolidinyl)methyl]-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide places the carboxamide at the 6-position of the pyridine ring rather than at the pyrrolidine, resulting in a distinct pharmacophore geometry. The N3-methyl group in the target compound eliminates the tautomeric heterogeneity that plagues non-alkylated imidazo[4,5-b]pyridines, providing batch-to-batch consistency critical for reproducible screening [2].

Tautomerism chemical stability target binding homogeneity

Computational Physicochemical Property Differentiation from Piperidine and Morpholine Analogs

Replacement of the pyrrolidine ring in the target compound with a piperidine (e.g., 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-4-carboxamide) or morpholine (e.g., N-cyclopropyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}morpholine-2-carboxamide) alters key drug-likeness parameters. A computed pairwise comparison indicates that the pyrrolidine-based target compound has fewer rotatable bonds (3 vs. 4 for piperidine analog), lower molecular weight (301.39 vs. 315.4 for morpholine analog), and a different hydrogen-bonding profile. These differences, while modest in absolute terms, can shift predicted CNS permeability (CNS MPO score) and solubility class, making the compounds non-equivalent for phenotypic screening hit follow-up [1].

Physicochemical properties drug-likeness permeability prediction

Recommended Application Scenarios for N-tert-butyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-3-carboxamide Based on Class-Level Evidence


Kinase Selectivity Profiling Panels Requiring a Structurally Defined Imidazo[4,5-b]pyridine Probe

Given the established precedent of C-2-substituted imidazo[4,5-b]pyridines as Aurora-A and other kinase inhibitors [1], this compound is suitable for inclusion in kinase selectivity profiling panels as a structurally unique chemotype. Its fixed 3-methyl tautomeric state eliminates ambiguity in crystallographic and biophysical binding studies, making it preferable to non-methylated imidazo[4,5-b]pyridine probes for SPR, ITC, and X-ray co-crystallography experiments [2].

Structure-Activity Relationship (SAR) Exploration Around Pyrrolidine-3-carboxamide Imidazo[4,5-b]pyridines

For medicinal chemistry teams exploring the SAR of pyrrolidine-carboxamide substituted imidazo[4,5-b]pyridines, this compound represents a distinct vector—attaching the amide directly to the pyrrolidine at C-2 of the heterocyclic core—compared to the more common 6-carboxamide series . It can serve as a core scaffold for parallel library synthesis to probe kinase hinge-binding interactions.

Antimicrobial Screening Cascades Leveraging the Imidazo[4,5-b]pyridine Privileged Scaffold

Imidazo[4,5-b]pyridine derivatives have demonstrated moderate antimicrobial activity against Gram-positive and Gram-negative organisms in phenotypic screens [2]. This compound, with its distinct substitution pattern, can be deployed in whole-cell phenotypic screening cascades to identify novel anti-infective leads, particularly where purine antimetabolite mechanisms are hypothesized.

Quote Request

Request a Quote for N-tert-butyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.